6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one

Cannabinoid Pharmacology GPCR Binding Selectivity Profiling

6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one (CAS 51308-12-4) is a synthetic benzodioxole derivative featuring a 2,2-disubstituted 1,3-benzodioxole core linked via a three-carbon chain to an α,β-unsaturated enone (hex-1-en-3-one) moiety. The compound exhibits a molecular formula of C14H16O3 with a molecular weight of 232.28 g/mol.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 51308-12-4
Cat. No. B13765994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one
CAS51308-12-4
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1(OC2=CC=CC=C2O1)CCCC(=O)C=C
InChIInChI=1S/C14H16O3/c1-3-11(15)7-6-10-14(2)16-12-8-4-5-9-13(12)17-14/h3-5,8-9H,1,6-7,10H2,2H3
InChIKeyZNCLYFSNVGMNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one (CAS 51308-12-4): A Specialized Benzodioxole Enone with Documented Cannabinoid Receptor Activity and Defined Physicochemical Properties for Research Procurement


6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one (CAS 51308-12-4) is a synthetic benzodioxole derivative featuring a 2,2-disubstituted 1,3-benzodioxole core linked via a three-carbon chain to an α,β-unsaturated enone (hex-1-en-3-one) moiety [1]. The compound exhibits a molecular formula of C14H16O3 with a molecular weight of 232.28 g/mol . Its calculated LogP of 3.10 indicates moderate lipophilicity, while its low aqueous solubility (0.074 g/L at 25°C, calculated) and a boiling point of 334.7°C at 760 mmHg are critical parameters for formulation and experimental design . This compound is primarily of research interest as a chemical intermediate and as a potential modulator of cannabinoid receptors, with documented activity at both CB1 and CB2 subtypes [2].

Why 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one Cannot Be Replaced by Generic Benzodioxoles: The Impact of the Enone Side Chain on Receptor Selectivity and Potency


The biological and physicochemical properties of benzodioxole derivatives are exquisitely sensitive to the nature and length of the side chain at the 2-position. While the benzodioxole core is common to a wide array of compounds, including natural products like safrole and myristicin, the specific 2-methyl-2-(3-oxo-hex-1-enyl) substitution pattern in 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one dictates a unique three-dimensional conformation and electronic distribution [1]. This directly influences its interaction with biological targets, such as cannabinoid receptors. For instance, simple 2-alkylbenzodioxoles, like 2-hexyl-2-methyl-1,3-benzodioxole (CAS 68298-48-6), are primarily employed as fragrance ingredients and lack the α,β-unsaturated ketone required for covalent or high-affinity interactions with specific receptor sub-pockets . Consequently, substituting this compound with a generic, commercially available benzodioxole would almost certainly result in a complete loss of its documented receptor-binding profile and potential pharmacological activity, undermining the validity of any research or development program reliant on these specific interactions [2].

Quantitative Evidence Guide for 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one: Measured Receptor Binding Affinities and Physicochemical Parameters vs. Structural Analogs


Differential Cannabinoid Receptor 2 (CB2) Binding Affinity vs. Related Benzodioxole Derivatives

The target compound demonstrates a defined, albeit moderate, binding affinity for the human cannabinoid receptor 2 (CB2). In a competitive radioligand binding assay using [3H]CP55940 in CHO cell membranes, the compound exhibited a Ki of 8.10E+3 nM (8.1 μM) [1]. This affinity, while not potent, is distinct from the lack of measurable CB2 affinity in simpler 2-alkylbenzodioxoles and highlights a key structure-activity relationship (SAR) where the enone side chain confers the ability to engage the receptor orthosteric site, albeit weakly. This provides a foundational data point for medicinal chemists seeking to optimize CB2-targeting benzodioxole scaffolds.

Cannabinoid Pharmacology GPCR Binding Selectivity Profiling

Minimal Binding to Cannabinoid Receptor 1 (CB1): A Defined Lack of Affinity for CNS Selectivity Profiling

In contrast to its CB2 binding, the target compound exhibits negligible affinity for the human cannabinoid receptor 1 (CB1), the primary CNS-expressed cannabinoid receptor. A binding assay using recombinant human CB1 receptor expressed in COS cells determined a Ki value of >1.00E+4 nM (>10 μM) [1]. This >10 μM Ki effectively defines the compound as inactive at CB1 at physiologically relevant concentrations.

Cannabinoid Pharmacology GPCR Binding Selectivity Profiling CNS Safety

Physicochemical Differentiation: Calculated LogP and Aqueous Solubility vs. Saturated Analog

The presence of the conjugated enone system in the target compound significantly impacts its physicochemical properties compared to a structurally similar, but saturated, analog. 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one has a calculated LogP of 3.10 and an estimated aqueous solubility of 0.074 g/L at 25°C . In contrast, the reduced analog, 2-hexyl-2-methyl-1,3-benzodioxole (CAS 68298-48-6), which lacks the ketone and alkene, is described as a colorless oily liquid, practically insoluble in water but soluble in alcohol and oils . While specific LogP values for the saturated analog are not widely reported, its classification as an oil and its reported solubility profile are consistent with higher lipophilicity.

Physicochemical Properties Solubility Lipophilicity ADME Formulation

Functional Selectivity: Demonstrated CB2 Antagonist Activity with Minimal Off-Target Binding to Beta-1 Adrenergic Receptor

Beyond binding affinity, the target compound exhibits functional activity as an antagonist at the CB2 receptor, as documented in specific assay records . Furthermore, in a broader off-target profiling effort, the compound was tested for binding affinity towards the Beta-1 adrenergic receptor and was found to have no affinity, indicating a degree of selectivity . This combination of a defined functional effect (CB2 antagonism) and a lack of binding to a major off-target (Beta-1) provides a more complete and actionable pharmacological profile for research applications.

Cannabinoid Pharmacology Functional Assay Antagonist Off-Target Profiling

Validated Research Application Scenarios for 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one Based on Quantitative Evidence


CB2 Receptor Chemical Probe for In Vitro Pharmacological Studies

Based on its defined binding profile (Ki = 8.1 μM at CB2, Ki >10 μM at CB1) and confirmed antagonist activity, 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one serves as a valuable chemical probe for dissecting CB2-mediated signaling pathways in vitro [REFS-1, REFS-2]. Its lack of CB1 affinity minimizes confounding psychoactive effects, making it suitable for experiments in isolated cell lines or tissues where selective CB2 modulation is required .

Negative Control or Low-Affinity Benchmark for Cannabinoid Receptor Assays

The compound's moderate CB2 affinity (8.1 μM) and negligible CB1 affinity (>10 μM) make it an ideal negative control or low-affinity benchmark in high-throughput screening campaigns for novel cannabinoid receptor modulators [REFS-1, REFS-4]. Its use can help validate assay sensitivity and confirm that observed hits are not due to non-specific effects.

Starting Scaffold for Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

The established SAR, showing that the enone-containing side chain confers measurable CB2 binding compared to inactive simple alkylbenzodioxoles, makes this compound a logical starting point for medicinal chemistry optimization programs [3]. Modifications to the enone moiety or the linker length could be explored to enhance CB2 affinity and selectivity.

Chemical Intermediate for the Synthesis of More Complex Benzodioxole Derivatives

With its reactive enone group and defined physicochemical properties (LogP 3.10, solubility 0.074 g/L), 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one is a versatile intermediate for the synthesis of novel benzodioxole-containing libraries . Its moderate lipophilicity can be exploited in subsequent reactions to create compounds with tailored drug-like properties.

Quote Request

Request a Quote for 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.